2-Piperazin-1-yl-benzothiazole
Overview
Description
2-Piperazin-1-yl-benzothiazole is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
2-Piperazin-1-yl-benzothiazole, also known as 2-piperazin-1-yl-1,3-benzothiazole, has been found to exhibit a wide range of biological activities. It has been reported to have antibacterial activity , with a good activity against Bacillus subtilis and Staphylococcus aureus . It has also been found to have anti-tubercular activity .
Mode of Action
It is known that its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . In addition, molecular docking studies have shown that certain compounds can bind to both the CAS and PAS site, giving a mixed type of inhibition .
Biochemical Pathways
It is known that its derivatives can inhibit the activity of cyclooxygenase-1 (cox-1), an enzyme involved in the inflammatory response .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
The result of the action of this compound can vary depending on the specific derivative and its target. For example, some derivatives have been found to have antibacterial activity , while others have been found to have anti-tubercular activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, a study found that the corrosion inhibition potential of this compound for mild steel in 1.0 M hydrochloric acid was influenced by the inhibitor concentration, immersion times, and temperature .
Biochemical Analysis
Biochemical Properties
2-Piperazin-1-yl-benzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with dopamine and serotonin receptors, acting as an antagonist . These interactions are significant because they influence neurotransmitter pathways, which are essential for regulating mood, cognition, and behavior. Additionally, this compound exhibits antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function and preventing bacterial growth .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to exert cytotoxic effects on cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells . It influences cell function by inducing apoptosis, a process of programmed cell death, which is crucial for eliminating cancerous cells. Furthermore, this compound affects cell signaling pathways, gene expression, and cellular metabolism, thereby altering the overall cellular environment and promoting anti-cancer activity .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific receptors and enzymes, leading to inhibition or activation of these biomolecules. For instance, its interaction with dopamine and serotonin receptors results in the inhibition of neurotransmitter signaling, which can have therapeutic implications for psychiatric disorders . Additionally, this compound has been shown to inhibit bacterial enzymes, thereby disrupting bacterial metabolic processes and leading to antibacterial effects .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has demonstrated stability under various conditions, making it suitable for prolonged experimental use .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, this compound exhibits therapeutic effects without significant toxicity . At higher doses, this compound can induce adverse effects, including toxicity and behavioral changes. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes metabolic processes that convert it into active or inactive metabolites, which can influence its overall biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to accumulate in certain tissues, where it exerts its biological effects . Understanding the mechanisms of its transport and distribution is essential for optimizing its therapeutic applications and minimizing potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interaction with target biomolecules and the subsequent biological effects .
Properties
IUPAC Name |
2-piperazin-1-yl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c1-2-4-10-9(3-1)13-11(15-10)14-7-5-12-6-8-14/h1-4,12H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQMZXMBCQNMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343772 | |
Record name | 2-piperazin-1-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-83-0 | |
Record name | 2-piperazin-1-yl-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55745-83-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological activity of 2-(piperazin-1-yl)benzothiazole and its derivatives?
A1: Research indicates that 2-(piperazin-1-yl)benzothiazole and its derivatives exhibit antagonistic activity against the histamine H3 receptor. [, , ] This suggests potential applications in treating conditions where modulating histamine levels in the brain could be beneficial.
Q2: How does the structure of these compounds relate to their histamine H3 receptor antagonistic activity?
A2: While specific structure-activity relationship (SAR) studies weren't detailed in the provided abstracts, the research highlights that substitutions on the piperazine ring at the 3 and/or 4 positions are possible without necessarily eliminating the histamine H3 antagonistic activity. [, ] Further research is needed to elucidate the precise impact of different substituents on potency, selectivity, and other pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.